molecular formula C19H23IO B139249 17-Iodo-3-O-methyl Estratetraenol CAS No. 105644-55-1

17-Iodo-3-O-methyl Estratetraenol

Cat. No.: B139249
CAS No.: 105644-55-1
M. Wt: 394.3 g/mol
InChI Key: UPLFZZINEVIMGH-VXNCWWDNSA-N
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Description

17-Iodo-3-O-methyl Estratetraenol: is a synthetic organic compound belonging to the class of estratetraenol derivatives. It is characterized by the presence of an iodine atom at the 17th position and a methoxy group at the 3rd position on the estra-1,3,5(10),16-tetraene backbone.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Hormone Research: Used in research related to hormone analogs and their biological activities.

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of “17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene” involves its role as a dual inhibitor for EGFR and MRP2 . Among the target compounds, 14a (R-isomer) and 14b (S-isomer) displayed potent anti-proliferative activity against both HepG2 and HepG2-R cell lines .

Future Directions

The future directions for “17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene” involve further investigations to combat multidrug resistance in chemotherapy of hepatocellular carcinoma patients . The results shed light on compound 14a and support further investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodo-3-O-methyl Estratetraenol involves multiple steps, starting from the appropriate steroidal precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 17-Iodo-3-O-methyl Estratetraenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and hydrocarbons.

Comparison with Similar Compounds

Uniqueness:

    Iodine Substitution: The presence of the iodine atom at the 17th position makes 17-Iodo-3-O-methyl Estratetraenol unique compared to its analogs.

Properties

IUPAC Name

(8R,9S,13S,14S)-17-iodo-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23IO/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,8,11,15-17H,3,5,7,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLFZZINEVIMGH-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2I)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2I)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465991
Record name 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105644-55-1
Record name 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 2
17-Iodo-3-O-methyl Estratetraenol
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17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 4
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 5
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 6
17-Iodo-3-O-methyl Estratetraenol

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